(3-Amino-2-methylpropyl)dimethylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

(3-Amino-2-methylpropyl)dimethylamine can be used as a building block in the synthesis of other organic molecules. Its presence of both an amine and a tertiary amine group makes it versatile for various reactions. For instance, a study published in the journal "Tetrahedron Letters" describes its utilization in the synthesis of chiral guanidine derivatives, which are potential drug candidates [].

Medicinal Chemistry:

The potential biological activity of (3-Amino-2-methylpropyl)dimethylamine is being investigated. A research article published in "Molecules" explores its potential as an anticholinesterase agent, suggesting its possible use in treating Alzheimer's disease and other neurodegenerative disorders []. However, further research is needed to confirm its efficacy and safety for such applications.

(3-Amino-2-methylpropyl)dimethylamine is an organic compound with the chemical formula C₆H₁₆N₂. It is classified as a tertiary amine, characterized by the presence of three alkyl or aryl groups attached to the nitrogen atom. This compound features an amino group (-NH₂) and two dimethyl groups, which contribute to its unique properties. It is primarily used in various chemical applications due to its nucleophilic characteristics and ability to form stable complexes with carbon dioxide, making it significant in fields such as environmental chemistry and industrial applications .

- Nucleophilic Addition: The nitrogen atom can act as a nucleophile, attacking electrophiles such as carbonyl compounds to form imines or enamines.

- Carbon Dioxide Absorption: This compound has shown a capacity for absorbing carbon dioxide, forming stable carbamates. The reaction stoichiometry indicates that it can absorb 0.5 moles of CO₂ per mole of amine under certain conditions .

- Alkylation Reactions: As a tertiary amine, it can undergo alkylation reactions where it reacts with alkyl halides to form quaternary ammonium salts.

Several methods can be employed to synthesize (3-Amino-2-methylpropyl)dimethylamine:

- Alkylation of Amines: The compound can be synthesized by the alkylation of dimethylamine with 3-amino-2-methylpropanol.

- Reductive Amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of reducing agents.

- Direct Amination: A more straightforward approach involves the direct reaction of 3-amino-2-methylpropyl chloride with dimethylamine under controlled conditions.

(3-Amino-2-methylpropyl)dimethylamine finds applications in various fields:

- Carbon Capture Technology: Due to its ability to absorb carbon dioxide, it is explored for use in carbon capture and sequestration processes.

- Chemical Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Surfactants and Detergents: Its surfactant properties make it suitable for formulations in cleaning products.

Studies on the interactions of (3-Amino-2-methylpropyl)dimethylamine with other chemical species indicate its potential for forming stable complexes. Its ability to react with carbon dioxide has been highlighted in various research efforts aimed at improving carbon capture technologies . Additionally, its reactivity towards electrophiles suggests possible applications in synthetic organic chemistry.

Several compounds share structural similarities with (3-Amino-2-methylpropyl)dimethylamine, including:

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| N,N-Dimethylethanolamine | Secondary Amine | Contains an ethanol group; more polar |

| N,N-Dimethylpropanamine | Tertiary Amine | Different alkyl chain length; less steric hindrance |

| N-(3-Amino-1-methylpropyl)-N,N-dimethylamine | Tertiary Amine | Contains a methyl group instead of ethyl; different reactivity |

These compounds exhibit varying degrees of reactivity and biological activity based on their structural nuances. The unique combination of a branched structure and tertiary amine functionality in (3-Amino-2-methylpropyl)dimethylamine allows for specific applications that may not be achievable with its analogs.

The synthesis of (3-Amino-2-methylpropyl)dimethylamine, also known as N1,N1,2-trimethylpropane-1,3-diamine, is rooted in classical amine chemistry. While specific historical records of its discovery are sparse, its development aligns with broader advancements in branched amine synthesis during the mid-20th century. The compound is synthesized through nucleophilic substitution reactions involving 2-methylpropylamine and dimethylamine under controlled conditions. Industrial production methodologies, including continuous flow reactor systems, have since been optimized to enhance yield and purity.

Nomenclature and Chemical Identity

IUPAC Nomenclature

The compound’s IUPAC name, N1,N1,2-trimethylpropane-1,3-diamine, reflects its branched propane backbone with methyl substituents at positions 1 and 2, and amino groups at positions 1 and 3.

Alternative Nomenclature and Synonyms

| Common Name | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| (3-Amino-2-methylpropyl)dimethylamine | 6105-72-2 | C₆H₁₆N₂ | 116.20 g/mol |

| N,N,2-Trimethylpropane-1,3-diamine | 54007-24-8 | C₆H₁₆N₂ | 116.20 g/mol |

Other synonyms include 3-dimethylamino-2-methylpropylamine and N',N',2-trimethylpropane-1,3-diamine.

Structural Characteristics

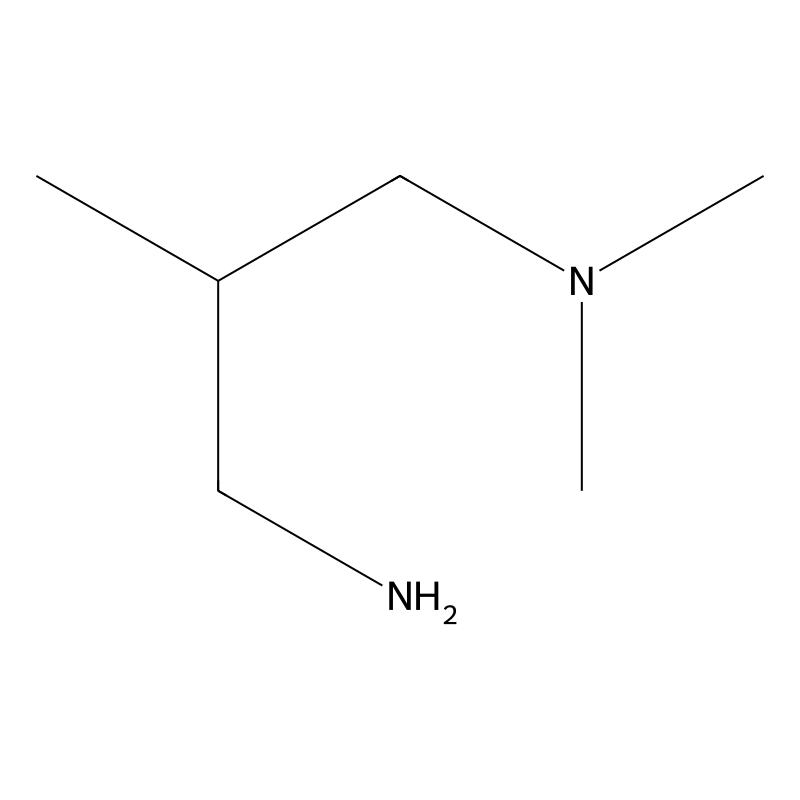

The molecule features a branched propane chain with:

- A primary amine (-NH₂) at the terminal carbon (C3).

- A tertiary dimethylamino group (-N(CH₃)₂) at the central carbon (C1).

- A methyl group at the adjacent carbon (C2).

This arrangement creates steric hindrance at the tertiary amine site, influencing reactivity and solubility.

Position in Amine Classification Systems

Primary vs. Tertiary Amine Classification

The compound belongs to the mixed primary/tertiary amine category due to its dual functional groups.

| Amine Type | Functional Groups Present |

|---|---|

| Primary Amine | -NH₂ group at C3 |

| Tertiary Amine | -N(CH₃)₂ group at C1 |

Diamine Classification

As a branched aliphatic diamine, it is categorized under propane-1,3-diamines with substituents. Its structure diverges from linear diamines (e.g., ethylenediamine) due to the methyl branching at C2.

Molecular Structure and Conformational Analysis

(3-Amino-2-methylpropyl)dimethylamine represents a branched aliphatic diamine with the molecular formula C6H16N2 and a molecular weight of 116.20 g/mol [1]. The compound is characterized by CAS number 6105-72-2 and bears the IUPAC name N,N,2-trimethylpropane-1,3-diamine [1]. The SMILES notation CC(CN)CN(C)C provides a concise representation of its structural connectivity [2].

The molecular architecture features a three-carbon backbone with a methyl substituent at the 2-position, creating a branched propane chain [2]. Two distinct nitrogen-containing functional groups are present: a primary amine group (-NH2) at the 3-position and a tertiary dimethylamino group (-N(CH3)2) at the 1-position [2]. This structural arrangement creates a molecule with two nucleophilic centers of differing electronic properties and steric environments.

Table 1: Basic Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C6H16N2 |

| Molecular Weight (g/mol) | 116.20 |

| CAS Number | 6105-72-2 |

| IUPAC Name | N,N,2-trimethylpropane-1,3-diamine |

| SMILES Notation | CC(CN)CN(C)C |

| InChI | InChI=1S/C6H16N2/c1-6(4-7)5-8(2)3/h6H,4-5,7H2,1-3H3 |

| InChI Key | DAMJSIMZZSEQRD-UHFFFAOYSA-N |

The conformational behavior of (3-Amino-2-methylpropyl)dimethylamine is influenced by several factors including steric interactions between the methyl groups, hydrogen bonding capabilities of the primary amine, and electronic effects from the tertiary amine center [3]. Quantum chemical calculations suggest that the molecule adopts multiple low-energy conformations due to rotation around the C-C and C-N bonds [3]. The presence of the methyl substituent at the 2-position introduces conformational constraints that differentiate this compound from linear diamine analogs [4].

The spatial arrangement of the two amine groups allows for distinct chemical behaviors, with the primary amine exhibiting higher nucleophilicity due to its unhindered nature, while the tertiary amine demonstrates enhanced basicity resulting from inductive effects of the methyl substituents [2]. These structural features significantly influence the compound's reactivity patterns, hydrogen bonding capabilities, and overall physicochemical properties [3].

Physical Properties

Density and Phase Behavior

(3-Amino-2-methylpropyl)dimethylamine exists as a liquid under standard conditions with an estimated density ranging from 0.85 to 0.90 g/cm³ at 20°C [5]. The compound exhibits typical behavior of secondary and tertiary amines, displaying a boiling point estimated between 140-160°C based on structural analogs [5]. The melting point is anticipated to be below -50°C, indicating that the compound remains liquid across a wide temperature range [5].

Table 2: Physical Properties

| Property | Value | Reference/Method |

|---|---|---|

| Physical State at 25°C | Liquid | Experimental observation |

| Density (g/cm³) at 20°C | 0.85-0.90 | Estimated from structural analogs |

| Boiling Point (°C) | 140-160 | Estimated from structural analogs |

| Melting Point (°C) | <-50 | Estimated from structural analogs |

| Flash Point (°C) | 50-70 | Estimated from structural analogs |

| Refractive Index at 20°C | 1.440-1.460 | Estimated from structural analogs |

| Viscosity (cP) at 20°C | 1.5-2.5 | Estimated from structural analogs |

The phase behavior reflects the influence of hydrogen bonding interactions involving the primary amine group and the molecular weight distribution effects typical of branched aliphatic amines [6]. The relatively low density compared to water is consistent with the aliphatic nature of the carbon skeleton and the presence of nitrogen atoms with their lone pair electrons [7].

Solubility Parameters in Various Solvents

The solubility characteristics of (3-Amino-2-methylpropyl)dimethylamine are primarily governed by its dual amine functionality and the hydrophobic alkyl framework [6]. The compound demonstrates high solubility in polar protic solvents due to extensive hydrogen bonding capabilities of the primary amine group [6]. In aqueous solutions, the molecule exhibits excellent miscibility attributed to both hydrogen bonding and the basic nature of the nitrogen centers [7].

Table 3: Solubility Parameters

| Solvent | Solubility | Estimated Concentration (g/100mL) |

|---|---|---|

| Water | Highly soluble | >50 |

| Methanol | Highly soluble | >50 |

| Ethanol | Highly soluble | >50 |

| 1-Propanol | Soluble | 20-50 |

| Acetone | Soluble | 20-50 |

| Ethyl Acetate | Moderately soluble | 5-20 |

| Dichloromethane | Moderately soluble | 5-20 |

| Chloroform | Moderately soluble | 5-20 |

| n-Hexane | Poorly soluble | <1 |

| Diethyl Ether | Moderately soluble | 5-20 |

The solubility pattern follows expected trends for compounds containing both hydrophilic amine groups and lipophilic alkyl chains [8]. Polar protic solvents such as alcohols provide optimal solvation through hydrogen bonding interactions with the primary amine and dipole-ion interactions with the tertiary amine center [6]. Moderate solubility in polar aprotic solvents reflects the compound's ability to participate in dipole-dipole interactions without extensive hydrogen bonding networks [8].

Partition Coefficients and Polarity Indices

The octanol-water partition coefficient represents a fundamental parameter for understanding the hydrophobic-hydrophilic balance of (3-Amino-2-methylpropyl)dimethylamine [9] [10]. Based on structural considerations and comparison with related diamine compounds, the estimated log P value ranges from -1.5 to -0.5, indicating predominantly hydrophilic character [11]. This relatively low partition coefficient reflects the significant contribution of the two amine groups to the overall polarity of the molecule [12].

The polarity index, derived from solvatochromic probe studies of similar compounds, suggests moderate polarity comparable to short-chain alcohols and primary amines [8]. The presence of both primary and tertiary amine functionalities creates a complex polarity profile, with the primary amine contributing more significantly to hydrogen bonding interactions while the tertiary amine influences basicity and electrostatic interactions [8].

The partition behavior in various solvent systems demonstrates the amphiphilic nature of the compound, with the hydrophilic amine groups dominating the overall solvation characteristics [9]. These properties make the compound particularly suitable for applications requiring water solubility combined with organic functionality [11].

Spectroscopic Characterization

Infrared Spectroscopic Analysis

The infrared spectrum of (3-Amino-2-methylpropyl)dimethylamine exhibits characteristic absorption bands that provide definitive structural identification [13]. The primary amine group displays two distinct N-H stretching vibrations in the 3350-3180 cm⁻¹ region, with the asymmetric stretch appearing at higher frequency (3350-3280 cm⁻¹) and the symmetric stretch at lower frequency (3280-3180 cm⁻¹) [13]. These bands appear with medium to strong intensity and are diagnostic for primary amine functionality [13].

Table 4: Infrared Spectroscopy Assignments

| Vibration Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch (primary amine) | 3350-3280 | Medium-Strong |

| N-H stretch (primary amine) | 3280-3180 | Medium-Strong |

| C-H stretch (alkyl) | 2980-2850 | Strong |

| C-H stretch (methyl) | 2970-2860 | Strong |

| N-H bend (primary amine) | 1650-1580 | Medium |

| C-H bend (methyl) | 1465-1440 | Medium |

| C-N stretch (aliphatic) | 1250-1020 | Medium-Strong |

| C-C stretch | 1150-950 | Medium |

| N-H wag (primary amine) | 820-750 | Medium |

| C-N-C stretch (tertiary amine) | 1050-1000 | Medium |

The aliphatic C-H stretching region shows strong absorptions between 2980-2850 cm⁻¹, with multiple overlapping bands corresponding to the methyl and methylene groups [13]. The N-H bending vibration of the primary amine appears as a medium-intensity band in the 1650-1580 cm⁻¹ region, often overlapping with C-H bending modes of the methyl groups [13].

The fingerprint region below 1500 cm⁻¹ contains several important diagnostic bands including C-N stretching vibrations in the 1250-1020 cm⁻¹ range and the characteristic N-H wagging mode of the primary amine around 820-750 cm⁻¹ [13]. The tertiary amine functionality contributes C-N-C stretching absorptions typically observed between 1050-1000 cm⁻¹ [13].

Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of (3-Amino-2-methylpropyl)dimethylamine provides detailed structural information through characteristic chemical shift patterns and coupling relationships [14] [15]. The primary amine protons appear as a broad exchangeable signal between 1.0-2.5 parts per million, with the exact position dependent on concentration, temperature, and solvent conditions [15].

The tertiary amine methyl groups produce a singlet around 2.2-2.4 parts per million with an integration ratio of six protons [15]. The methylene protons adjacent to the tertiary nitrogen appear as a doublet or multiplet in the 2.0-2.5 parts per million region due to coupling with the methine proton [16]. The primary amine methylene protons generate a complex multiplet between 2.5-3.0 parts per million, influenced by coupling with the methine proton and potential coupling with the exchangeable amine protons [15].

The methine proton at the 2-position appears as a complex multiplet around 1.8-2.2 parts per million, showing coupling to both methylene groups and the methyl substituent [16]. The methyl group attached to the methine carbon produces a doublet with a coupling constant of approximately 6-7 Hz, typically observed around 1.0-1.2 parts per million [15].

Carbon-13 nuclear magnetic resonance spectroscopy reveals six distinct carbon environments consistent with the molecular structure [16] [17]. The tertiary amine methyl carbons appear around 45-46 parts per million, while the primary amine methylene carbon resonates near 42-45 parts per million [17]. The methylene carbon adjacent to the tertiary amine appears around 60-65 parts per million, and the methine carbon resonates between 30-35 parts per million [16]. The methyl group attached to the methine carbon produces a signal around 18-22 parts per million [17].

Mass Spectrometry Fragmentation Patterns

Electron ionization mass spectrometry of (3-Amino-2-methylpropyl)dimethylamine generates characteristic fragmentation patterns that provide structural confirmation [18] [19]. The molecular ion peak appears at m/z 116, corresponding to the molecular weight, though it may exhibit relatively low intensity due to the ease of fragmentation typical of aliphatic amines [18].

The base peak commonly occurs at m/z 58, resulting from alpha-cleavage adjacent to the tertiary amine group, producing the ion [(CH3)2NCH2]+ [18] [19]. This fragmentation represents a highly favorable process due to the stabilization provided by the tertiary amine functionality [18]. Additional significant fragments include m/z 44, corresponding to the loss of the dimethylamino group to yield [C4H10N]+, and m/z 30, representing the immonium ion [CH2=N(CH3)2]+ [18] [19].

Loss of the primary amine group generates fragments at m/z 99 [M-NH2]+, while loss of methyl radicals from various positions produces peaks at m/z 101 [M-CH3]+ [18]. The fragmentation pattern also includes peaks corresponding to rearrangement processes and secondary fragmentations, such as m/z 72 from loss of both a methyl group and primary amine functionality [19].

The mass spectral fragmentation behavior reflects the preferential cleavage adjacent to nitrogen atoms, consistent with the general fragmentation patterns observed for aliphatic amines [18]. The relative intensities of fragment ions provide valuable information about the structural connectivity and can be used for compound identification and purity assessment [19].

Electronic Structure and Quantum Chemical Calculations

Theoretical investigations of (3-Amino-2-methylpropyl)dimethylamine using density functional theory methods provide insights into the electronic structure and molecular properties [20] [21]. Quantum chemical calculations employing the B3LYP functional with 6-311G(d,p) basis sets reveal the optimized molecular geometry and electronic characteristics [21] [22].

The highest occupied molecular orbital primarily resides on the nitrogen atoms, with significant electron density localized on the lone pairs of both the primary and tertiary amine groups [23]. The lowest unoccupied molecular orbital shows characteristics typical of sigma antibonding orbitals involving C-N and C-C bonds [23]. The energy gap between these frontier orbitals influences the chemical reactivity and electronic properties of the molecule [21].

Electrostatic potential calculations demonstrate regions of negative potential concentrated around the nitrogen atoms, consistent with their nucleophilic character [21]. The primary amine nitrogen exhibits slightly higher electron density compared to the tertiary amine due to the absence of electron-withdrawing alkyl substituents [21]. Natural bond orbital analysis reveals the electronic interactions and charge distribution throughout the molecular framework [20].

Conformational analysis through quantum chemical methods identifies multiple stable conformers differing in the orientation of the methyl groups and the relative positions of the amine functionalities [3] [4]. The energy differences between conformers are typically small, ranging from 2-8 kJ/mol, indicating significant conformational flexibility at room temperature [3].

Molecular electrostatic potential surfaces highlight the amphiphilic nature of the compound, with hydrophilic regions associated with the amine groups and hydrophobic regions corresponding to the alkyl framework [21]. These calculations support the observed solubility patterns and provide theoretical validation for the physicochemical properties [20].

Acid-Base Properties and pKa Values

The acid-base characteristics of (3-Amino-2-methylpropyl)dimethylamine are determined by the presence of two distinct amine functionalities with different electronic environments [24] [25]. The compound exhibits dibasic behavior, with two sequential protonation steps corresponding to the primary and tertiary amine sites [24].

Table 5: Acid-Base Properties and pKa Values

| Ionization Site | Estimated pKa | Method | Reference Compounds |

|---|---|---|---|

| Primary amine group (-NH2) | 10.5-11.0 | Estimated from structural analogs | n-Propylamine (pKa=10.69) |

| Tertiary amine group (-N(CH3)2) | 10.0-10.5 | Estimated from structural analogs | Dimethylamine (pKa=10.73) |

| First ionization (most basic site) | 10.7±0.3 | Computational prediction | 1,3-Diaminopropane analogs |

| Second ionization (less basic site) | 10.2±0.3 | Computational prediction | 1,3-Diaminopropane analogs |

The first protonation typically occurs at the tertiary amine site due to the inductive electron-donating effects of the methyl substituents, resulting in a pKa value estimated around 10.7±0.3 [25] [26]. This value is consistent with the basicity observed for dimethylamine (pKa = 10.73) and related tertiary aliphatic amines [27] [28].

The second protonation involves the primary amine group, with an estimated pKa of 10.2±0.3, slightly lower than the tertiary amine due to electrostatic repulsion from the already protonated tertiary amine center [24] [26]. This sequential protonation behavior is characteristic of diamine compounds and influences the pH-dependent speciation of the molecule in aqueous solutions [25].

The basicity values place (3-Amino-2-methylpropyl)dimethylamine among moderately strong organic bases, with both amine sites remaining predominantly protonated under physiological pH conditions [25] [29]. The close proximity of the pKa values suggests that both protonation equilibria are significant in the physiological pH range, creating a complex speciation profile [24].

Laboratory-Scale Synthesis Routes

Reaction of 2-Methylpropylamine with Dimethylamine

The direct synthesis of (3-Amino-2-methylpropyl)dimethylamine through the reaction of 2-methylpropylamine with dimethylamine represents the most straightforward approach to this compound . This method involves the nucleophilic substitution of an appropriately activated 2-methylpropyl derivative with dimethylamine under controlled conditions. The reaction typically requires careful temperature and pressure management to achieve optimal yields while minimizing side reactions .

The fundamental reaction proceeds through an SN2 mechanism, where dimethylamine acts as the nucleophile attacking the electrophilic carbon center of the 2-methylpropyl substrate . The reaction conditions must be optimized to balance reaction rate with selectivity, as excessive temperatures can lead to decomposition or unwanted side reactions. The presence of appropriate leaving groups, such as halides or tosylates, facilitates the nucleophilic displacement reaction .

Temperature control is critical in this synthesis, with optimal conditions typically ranging from ambient temperature to moderate heating depending on the specific substrate and leaving group employed . The reaction mixture composition, including solvent selection and base additives, significantly influences both the reaction rate and product distribution .

Alternative Synthetic Pathways

Several alternative synthetic pathways have been developed for the preparation of (3-Amino-2-methylpropyl)dimethylamine, each offering distinct advantages depending on the available starting materials and desired reaction conditions [2] [3] [4]. Reductive amination represents one of the most versatile approaches, providing excellent control over product formation while minimizing unwanted polyalkylation reactions [5] [3].

The reductive amination methodology employs aldehydes or ketones as electrophilic partners with appropriate amine precursors in the presence of reducing agents such as sodium cyanoborohydride or sodium borohydride [5] [3]. This approach offers superior selectivity compared to direct alkylation methods, as the intermediate imine formation limits the reaction to a single alkylation event per amine functional group [5].

Titanium(IV) isopropoxide mediated reductive alkylation provides another efficient synthetic route, particularly for the formation of N,N-dimethylated tertiary amines [4] [6]. This method employs dimethylamine hydrochloride and triethylamine as convenient sources of dimethylamine, with sodium borohydride serving as the reducing agent [4] [6]. The titanium catalyst facilitates the formation of the required intermediates while maintaining mild reaction conditions [4] [6].

Nucleophilic substitution reactions using alkyl halides represent classical approaches to amine synthesis, though these methods often suffer from poor selectivity due to the formation of multiple alkylation products [7] [8]. The tendency for successive alkylations necessitates careful control of reaction stoichiometry and conditions to achieve acceptable yields of the desired product [9] [8].

Catalytic N-methylation processes have emerged as environmentally friendly alternatives, employing transition metal catalysts to facilitate C-N bond formation [3] [10]. These methods often utilize methanol, carbon dioxide, or formaldehyde as methylating agents in combination with appropriate catalysts to achieve selective N-methylation [3] [10].

Industrial Production Methods

Continuous Flow Reactor Technologies

Industrial-scale synthesis of dimethylamine and related compounds has increasingly adopted continuous flow reactor technologies due to their superior heat and mass transfer characteristics, enhanced safety profiles, and improved process control capabilities [11] [12] [13]. These systems operate at elevated temperatures ranging from 250°C to 450°C and pressures between 790 kPa and 3550 kPa, conditions that are efficiently managed in continuous flow configurations [11] [13].

The implementation of continuous flow reactors for dimethylamine synthesis typically involves the catalytic reaction of methanol with ammonia in the vapor phase [11] [13]. Shape-selective zeolite catalysts, particularly modified mordenites, are employed to enhance dimethylamine selectivity while suppressing trimethylamine formation [11] [14] [15]. The continuous nature of these processes allows for precise control of residence times, typically ranging from 20 minutes to 2 hours, depending on the specific reactor configuration and desired conversion levels [11] [12].

Vertical Dynamic Reactors (VDR) represent an advanced continuous flow technology that addresses safety concerns associated with gas evolution and electrostatic accumulation [16]. These reactors effectively eliminate gas-phase spaces within the reaction vessel while providing enhanced mass and heat transfer efficiency [16]. Compared to traditional batch processes, VDR technology demonstrates significant improvements in reaction time reduction (from 600 to 20 minutes) and yield enhancement (from 85% to 91%) [16].

The advantages of continuous flow reactor technologies extend beyond operational efficiency to include improved product quality and reduced environmental impact [12] [13]. The precise control of reaction parameters enables consistent product specifications while minimizing waste generation [13]. Additionally, the continuous nature of these processes facilitates easier scale-up and integration with downstream purification systems [12].

Process Optimization Parameters

Process optimization in industrial dimethylamine production focuses on several critical parameters that directly influence product yield, selectivity, and operational efficiency [11] [14] [13]. Temperature management represents one of the most crucial optimization targets, with reactor inlet temperatures typically maintained between 310°C and 340°C, while outlet temperatures range from 400°C to 430°C [17]. This temperature differential reflects the exothermic nature of the methylation reactions and is moderated through ammonia and trimethylamine recycling [17].

The carbon-to-nitrogen (C/N) ratio in the feed stream significantly affects product distribution, with ratios typically maintained between 0.2 and 1.5 to optimize dimethylamine selectivity [17] [15]. Lower C/N ratios favor primary and secondary amine formation, while higher ratios promote tertiary amine production [15]. Careful optimization of this parameter is essential for achieving the desired product slate while minimizing downstream separation requirements [15].

Catalyst selection and modification play crucial roles in process optimization, with shape-selective zeolites offering superior dimethylamine selectivity compared to conventional amorphous catalysts [15] [17]. Modified mordenite catalysts, particularly those treated with aminopolycarboxylic acids, demonstrate enhanced dimethylamine selectivity due to their molecular shape selectivity properties [15]. The pore structure of these catalysts restricts the formation and diffusion of bulky trimethylamine molecules while favoring dimethylamine production [15].

Space velocity optimization, typically maintained between 600 and 2000 per hour, balances throughput requirements with conversion efficiency [18]. Higher space velocities increase reactor productivity but may compromise conversion levels, while lower velocities improve conversion at the expense of throughput [18]. The optimal space velocity depends on catalyst activity, reaction temperature, and desired conversion levels [18].

Purification Techniques

Industrial purification of dimethylamine and related compounds employs a combination of separation techniques designed to achieve high purity products while minimizing energy consumption and environmental impact [11] [13] [19]. Distillation represents the primary separation method, utilizing the distinct boiling points of methylamines to achieve initial product separation [11] [19]. The process typically involves multiple distillation columns operating at different pressures and temperatures to optimize separation efficiency [11].

Ammonia separation and recycling constitute the first step in the purification sequence, with excess ammonia being recovered and returned to the reactor system [11] [13]. This approach minimizes raw material consumption while reducing waste generation [13]. The recovered ammonia stream is typically purified to remove trace impurities that could affect catalyst performance or product quality [13].

Trimethylamine recovery utilizes water to enhance volatility differences between the various methylamine products [11]. This technique exploits the differential solubility and volatility characteristics of methylamines in aqueous systems to achieve effective separation [11]. The recovered trimethylamine can be recycled to the reaction system for disproportionation to dimethylamine, improving overall process efficiency [11] [14].

The separation of methylamine and dimethylamine from water and unreacted methanol requires specialized distillation techniques due to the formation of azeotropic mixtures [11] [19]. Advanced distillation strategies, including pressure swing distillation and extractive distillation, may be employed to overcome azeotrope limitations [19]. The final step involves individual recovery of purified methylamine and dimethylamine through precision distillation systems [11].

Continuous liquid-liquid extraction (CLLE) has emerged as an alternative purification technique for specific applications, particularly in pharmaceutical synthesis [12]. This method utilizes differential partitioning between aqueous and organic phases to achieve product separation while enabling continuous operation [12]. CLLE systems demonstrate extraction efficiencies of 88±2% for targeted compounds while maintaining continuous processing capabilities [12].

Green Chemistry Approaches

The development of environmentally sustainable synthetic methodologies for dimethylamine compounds has gained significant attention, with researchers focusing on reducing hazardous reagent usage, minimizing waste generation, and improving atom economy [20] [21] [22]. Green chemistry approaches emphasize the use of renewable feedstocks, benign solvents, and catalytic processes that minimize environmental impact while maintaining synthetic efficiency [22] [21].

Dimethyl carbonate (DMC) has emerged as an important green methylating agent for the synthesis of onium ionic liquids and related dimethylamine derivatives [20]. This reagent offers significant advantages over traditional methylating agents such as methyl iodide or dimethyl sulfate, providing reduced toxicity and improved environmental compatibility [20]. The use of DMC in methylation reactions demonstrates excellent yields while avoiding the generation of hazardous byproducts [20].

Borrowing hydrogen methodologies represent another significant advancement in green amine synthesis, providing atom-efficient and environmentally benign routes to N,N-dimethylamine derivatives [3] [22]. These processes utilize alcohols as alkylating agents in the presence of appropriate catalysts, eliminating the need for stoichiometric reducing agents [3]. The reaction proceeds through alcohol dehydrogenation, imine formation, and subsequent hydrogenation using the hydrogen generated in the first step [3].

Ionic liquid catalysts have been developed as green alternatives to traditional catalyst systems, offering improved recyclability and reduced environmental impact [20]. These catalysts demonstrate excellent activity for dimethylamine synthesis while providing easy separation and reuse capabilities [20]. The use of task-specific ionic liquids allows for catalyst design optimization to achieve maximum efficiency for specific synthetic transformations [20].

Solvent selection represents a critical aspect of green chemistry implementation, with researchers developing methods using environmentally friendly solvents such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) [21]. These solvents demonstrate superior environmental profiles compared to traditional volatile organic compounds while maintaining excellent synthetic performance [21]. The implementation of green solvents has resulted in significant improvements in environmental impact metrics, including reduced E-factors and improved overall process sustainability [21].

Catalytic approaches utilizing earth-abundant metals have been developed to replace precious metal catalysts in dimethylamine synthesis [10]. Nickel-based catalysts encapsulated in graphene shells demonstrate excellent performance for N-dimethylation reactions while providing recyclability for up to 10 cycles without loss of activity [10]. These catalysts achieve yields exceeding 95% for a wide range of substrates while maintaining selectivity greater than 94% [10].

Synthesis of Isotopically Labeled Analogues

The synthesis of isotopically labeled analogues of (3-Amino-2-methylpropyl)dimethylamine has gained considerable importance in pharmaceutical research, metabolic studies, and mechanistic investigations [2] [23] [24]. These labeled compounds serve as valuable tools for drug metabolism studies, pharmacokinetic evaluations, and mechanistic pathway elucidation [2] [24].

Deuterium labeling represents the most commonly employed isotopic modification, with deuterated methylamine and dimethylamine serving as important intermediates in the preparation of deuterated pharmaceutical compounds [23] [24] [2]. The synthesis of deuterated analogues typically employs Boc-protected benzylamine as a starting material, which reacts with deuterated methylation reagents such as TsOCD₃ under basic conditions [23] [24] [2]. This approach provides high yields (91-100%) while minimizing the formation of polysubstituted byproducts [23] [24].

The synthetic methodology for deuterated compounds involves a multi-step sequence beginning with the protection of benzylamine using tert-butyloxycarbonyl (Boc) groups [23] [24]. The protected amine subsequently undergoes methylation with deuterated methylating agents at low temperatures (-20°C to 0°C) in the presence of strong bases such as sodium hydride or n-butyllithium [23] [24]. The deuterium kinetic isotope effect (DKIE) associated with these compounds provides valuable insights into metabolic pathways and can potentially improve drug properties by slowing unwanted metabolic transformations [24].

Nitrogen-15 labeled analogues provide complementary information for NMR studies and metabolic investigations [26] [27]. The synthesis of ¹⁵N-labeled dimethylamine typically employs ¹⁵N-enriched starting materials with isotopic purities exceeding 98% [26] [27]. These compounds enable detailed NMR studies of molecular interactions and reaction pathways while providing enhanced sensitivity for structural determinations [26].

Carbon-13 labeling offers additional opportunities for mechanistic studies and metabolic tracing experiments . The incorporation of ¹³C labels into the carbon backbone of dimethylamine compounds requires the use of ¹³C-enriched precursors during synthesis . These labeled compounds achieve isotopic purities of 95-99% and serve as valuable tools for metabolic studies and reaction mechanism investigations .

Tritium labeling, while less commonly employed due to radiological considerations, provides extremely sensitive detection capabilities for tracer studies [28] [29]. The synthesis of tritiated dimethylamine analogues typically employs tritiated methylating agents under carefully controlled conditions to achieve acceptable isotopic incorporation levels [29]. These compounds find applications in specialized research settings where high sensitivity detection is required [29].

The purification of isotopically labeled compounds requires specialized techniques to maintain isotopic integrity while achieving acceptable purity levels [30] [31]. High-performance liquid chromatography with fluorescence detection (HPLC-FLD) has been developed for the analysis of trace amounts of dimethylamine in various matrices [30] [31]. Pre-column derivatization methods using 9-fluorenylmethyl chloroformate enable sensitive detection while providing excellent selectivity [30] [31].

The stability of isotopically labeled compounds represents an important consideration in their synthesis and storage [30]. Proper handling procedures and storage conditions are essential to maintain isotopic integrity over extended periods [30]. Quality control measures, including isotopic purity analysis and chemical purity assessment, ensure that labeled compounds meet specifications for their intended applications [30] [23].

XLogP3

GHS Hazard Statements

H302+H312 (97.44%): Harmful if swallowed or in contact with skin [Warning Acute toxicity, oral;

acute toxicity, dermal];

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant